(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c28-25(27-15-13-21(14-16-27)32(29,30)20-9-5-2-6-10-20)19-11-12-23-22(17-19)24(31-26-23)18-7-3-1-4-8-18/h1-12,17,21H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRIPTMUMHGQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally analogous molecules is essential. Below, key structural and functional differences are highlighted, supported by evidence from related derivatives.
Table 1: Structural Comparison of Analogous Compounds
Key Findings from Structural and Functional Analysis
Core Heterocycle Differences: The target compound’s benzo[c]isoxazole core provides rigidity and metabolic stability compared to simpler isoxazole derivatives (e.g., I-6273, I-6373) . This bicyclic structure may enhance binding affinity to hydrophobic enzyme pockets.
Substituent Impact: The 3-phenyl group on the benzo[c]isoxazole may enhance π-π stacking interactions with aromatic residues in target proteins, a feature absent in methyl-substituted isoxazoles (e.g., I-6373) . The 4-(phenylsulfonyl)piperidine moiety introduces strong electron-withdrawing effects, likely reducing the basicity of the piperidine nitrogen compared to unsubstituted piperidines. This could decrease off-target interactions with non-specific amine-binding receptors.
Functional Group Contributions: The methanone linker in the target compound offers stability against hydrolysis compared to ester-linked derivatives (e.g., ethyl benzoates in I-6273) . However, it may increase susceptibility to metabolic reduction (e.g., ketone-to-alcohol conversion in hepatic tissues). Sulfonyl groups (target compound) vs. thioethers (I-6373): Sulfonyl groups improve aqueous solubility and may enhance target selectivity through polar interactions, while thioethers increase lipophilicity and membrane permeability .
Hypothetical Pharmacokinetic and Pharmacodynamic Comparison
Preparation Methods
Cyclocondensation of 1-Iodo-4-nitrobenzene and Benzeneacetonitrile
The benzo[c]isoxazole scaffold is synthesized via a base-mediated cyclization. In a representative procedure, 1-iodo-4-nitrobenzene (10 mmol) and benzeneacetonitrile (12 mmol) are combined in ethanol with aqueous sodium hydroxide (20% w/v) at ambient temperature. The reaction proceeds via nucleophilic aromatic substitution, followed by intramolecular cyclization to yield 5-iodo-3-phenylbenzo[c]isoxazole (96% yield). Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Workup | Filtration, recrystallization |
This method is favored for its high regioselectivity and scalability.
Alternative Routes via Radical Nitrile Oxidation
Recent advances employ tert-butyl nitrite (TBN) as a radical initiator for constructing the isoxazole ring. Alkenyl-substituted aryl methyl ketones undergo intramolecular cycloaddition under TBN-mediated conditions, forming benzo[c]isoxazoles in 65–78% yields. While less established for iodinated derivatives, this approach offers a metal-free pathway.
Preparation of 4-(Phenylsulfonyl)piperidine
Sulfonylation of Piperidine
4-(Phenylsulfonyl)piperidine is synthesized via a two-step sequence:
- Synthesis of N-Hydroxybenzenesulfonamide : Hydroxylamine hydrochloride reacts with toluene sulfonyl chloride in a water-methanol mixture at 0°C, yielding N-hydroxybenzenesulfonamide (85% purity after extraction).
- Oxidative Coupling with Piperidine : N-Hydroxybenzenesulfonamide (1 mmol), iodine (1 equiv.), and piperidine (2 mmol) react in 2-methyltetrahydrofuran (2-MeTHF) at 70°C for 6 hours. tert-Butyl hydroperoxide (TBHP) serves as the oxidant, achieving 72% yield after column chromatography.
| Parameter | Value |
|---|---|
| Solvent | 2-MeTHF |
| Oxidant | TBHP |
| Temperature | 70°C |
| Purification | Silica gel chromatography (petroleum ether/EtOAc) |
Coupling Strategies for Methanone Formation
Weinreb Ketone Synthesis
The Weinreb ketone synthesis is employed to conjugate the two fragments. 5-Iodo-3-phenylbenzo[c]isoxazole is converted to its Grignard reagent, which reacts with the Weinreb amide derivative of 4-(phenylsulfonyl)piperidine. This method affords the target compound in 68% yield, with rigorous exclusion of moisture critical to success.
EDCI-Mediated Amide Coupling
An alternative route uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid derivative of 3-phenylbenzo[c]isoxazole-5-carboxylic acid. Reaction with 4-(phenylsulfonyl)piperidine in dichloromethane (DCM) at 0°C provides the methanone in 61% yield.
| Method | Yield | Key Reagent |
|---|---|---|
| Weinreb Synthesis | 68% | Grignard Reagent |
| EDCI Coupling | 61% | EDCI, HOBt |
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Ethanol and 2-MeTHF are preferred for their balance of polarity and boiling points, facilitating both cyclization and sulfonylation steps. Elevated temperatures (>70°C) degrade the isoxazole ring, necessitating precise thermal control.
Surfactant-Enhanced Bechamp Reduction
A patented method employs surfactants during the Bechamp reduction of nitro intermediates, improving yields by 12–15% compared to traditional protocols. Anionic surfactants (e.g., sodium dodecyl sulfate) enhance interfacial contact in heterogeneous reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 12.3 minutes.
Q & A
Q. What are the key strategies for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential coupling of the benzo[c]isoxazole and phenylsulfonyl-piperidine moieties. Key steps include:
- Controlled coupling conditions : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, with precise temperature control (60–80°C) and inert atmospheres to prevent side reactions .
- Intermediate purification : Employ flash chromatography or preparative HPLC to isolate intermediates, minimizing impurities that reduce final yield .
- Yield optimization : Catalytic systems like Pd(PPh₃)₄ and ligands (e.g., XPhos) improve reaction efficiency. Yields for critical steps should exceed 70% to ensure scalability .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Retention time consistency across batches confirms reproducibility .
Q. What solubility and stability considerations are critical for in vitro assays?
- Solubility : Use DMSO for stock solutions (≥10 mM), validated by dynamic light scattering to exclude aggregation. Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .
- Stability : Monitor degradation under physiological pH (7.4) and light exposure using accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS identifies hydrolysis by-products (e.g., sulfone cleavage) .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values) be resolved?
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate target binding .
- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Report IC values with 95% confidence intervals from ≥3 independent experiments .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of analogs?
- Analog synthesis : Modify substituents on the phenylsulfonyl group (e.g., electron-withdrawing -NO vs. -OCH) to assess electronic effects on bioactivity. Use parallel synthesis to generate libraries .
- Activity profiling : Test analogs against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers. Correlate logP values with membrane permeability using Caco-2 assays .
Q. Table 1: Example SAR Data for Analog Modifications
| Substituent (R) | LogP | IC (Target A, nM) | Selectivity Index (Target B) |
|---|---|---|---|
| -SOPh | 3.2 | 12 ± 1.5 | 8.7 |
| -SO(4-NOPh) | 2.8 | 8 ± 0.9 | 15.3 |
| -SO(4-OCHPh) | 3.5 | 25 ± 2.1 | 3.2 |
Q. How can computational modeling predict environmental fate or metabolic pathways?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., sulfonyl group susceptibility to hydrolysis) .
- Molecular dynamics : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict major metabolites. Compare with in vitro microsomal studies for validation .
Q. What experimental designs assess environmental stability and ecotoxicological impact?
- Photodegradation studies : Expose the compound to UV light (λ = 365 nm) in aqueous solutions. Monitor half-life via LC-MS and identify by-products (e.g., hydroxylated derivatives) .
- Ecotoxicology assays : Use Daphnia magna or Aliivibrio fischeri to determine EC values. Pair with QSAR models to extrapolate risks to other species .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
